molecular formula C14H16N2 B12288887 4-Tert-butyl-6-phenyl-pyrimidine

4-Tert-butyl-6-phenyl-pyrimidine

Cat. No.: B12288887
M. Wt: 212.29 g/mol
InChI Key: AWDDRRUVZGAKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-6-phenyl-pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with tert-butyl and phenyl groups. Pyrimidines are known for their diverse biological activities and are found in many natural and synthetic compounds. The tert-butyl and phenyl substitutions on the pyrimidine ring can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-6-phenyl-pyrimidine can be achieved through various methods. One common approach involves the reaction of tert-butyl methyl ketone with tert-butyronitrile in the presence of a base . Another method includes the use of multicomponent reactions involving aldehydes, guanidine, and tert-butyl isocyanide . These reactions typically occur under mild conditions and can be catalyzed by bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-6-phenyl-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can lead to various substituted pyrimidine derivatives.

Scientific Research Applications

4-Tert-butyl-6-phenyl-pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-phenyl-pyrimidine involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-6-phenyl-pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and phenyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

4-Tert-butyl-6-phenyl-pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound features a pyrimidine ring substituted with tert-butyl and phenyl groups. These substitutions can significantly influence its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug design.

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial activity. A study highlighted the compound's potential as an antimicrobial agent, suggesting that its structural features contribute to its efficacy against various pathogens .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, such as the NF-kB pathway, which is critical in mediating inflammatory responses. This mechanism suggests that this compound could be a candidate for treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound is also noteworthy. It can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The ability to modulate oxidative stress markers positions it as a potential therapeutic agent in oxidative stress-related conditions .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Interaction : It could interact with specific receptors that play roles in cellular signaling related to inflammation and oxidative stress.

These interactions are essential for understanding how this compound exerts its biological effects.

Research Findings and Case Studies

Various studies have reported on the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized several pyrimidine derivatives and evaluated their biological activities. The findings suggested that structural modifications could enhance their potency against specific targets, including COX enzymes involved in inflammation .
  • In Vitro Studies : Cell-based assays demonstrated that this compound exhibited significant effects on cell lines driven by FLT3 mutations, indicating potential applications in cancer therapy .
  • Comparative Analysis : In comparison with similar compounds, this compound showed unique properties due to its substitution pattern, enhancing its stability and lipophilicity, which are crucial for bioavailability .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntimicrobialEffective against various pathogens
Anti-inflammatoryInhibits NF-kB pathway
AntioxidantReduces oxidative stress
Cancer Cell Line EfficacyPotent against FLT3-driven cell lines

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-tert-butyl-6-phenylpyrimidine

InChI

InChI=1S/C14H16N2/c1-14(2,3)13-9-12(15-10-16-13)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

AWDDRRUVZGAKAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=NC(=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.